molecular formula C4H5N3OS B093941 Thiazole-2-carbohydrazide CAS No. 16733-90-7

Thiazole-2-carbohydrazide

Cat. No.: B093941
CAS No.: 16733-90-7
M. Wt: 143.17 g/mol
InChI Key: OPJYIWMGTSMLKB-UHFFFAOYSA-N
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Description

AZD6703 is a potent, selective, and reversible orally bioavailable inhibitor of p38 mitogen-activated protein kinase 14 (MAPK14). This compound has been studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis .

Mechanism of Action

Target of Action

Thiazole-2-carbohydrazide is a derivative of the thiazole class of compounds, which have been found to interact with various protein kinases . These kinases play a crucial role in cellular proliferation and motility, and their deregulation can lead to cancer development and metastasis . Therefore, this compound’s primary targets are likely these protein kinases.

Mode of Action

It is known that thiazole derivatives can bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

This compound, like other thiazole derivatives, may affect various biochemical pathways. For instance, it may activate or inhibit certain enzymes or receptors in biological systems . The compound’s interaction with DNA and topoisomerase II suggests it may affect the DNA replication and repair pathways .

Pharmacokinetics

Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The interaction of this compound with its targets can lead to various molecular and cellular effects. For instance, its interaction with topoisomerase II can cause DNA double-strand breaks, leading to cell cycle arrest and cell death . This could potentially be exploited for therapeutic purposes, such as in the treatment of cancer.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility properties suggest that its action may be affected by the presence of different solvents . Additionally, factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s stability and efficacy.

Biochemical Analysis

Biochemical Properties

Thiazole-2-carbohydrazide, as a thiazole derivative, may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be similar to those of other thiazole derivatives, which have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Cellular Effects

Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Thiazole derivatives have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways, interacting with enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

The synthesis of AZD6703 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving the formation of quinazolinone derivatives .

Chemical Reactions Analysis

AZD6703 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur, particularly at the quinazolinone core, to introduce different substituents and modify the compound’s properties.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

AZD6703 is unique in its high selectivity and potency as an inhibitor of p38 mitogen-activated protein kinase 14. Similar compounds include:

AZD6703 stands out due to its reversible inhibition and high selectivity for the alpha and beta forms of p38, making it a valuable tool for studying the role of this kinase in inflammatory diseases.

Properties

IUPAC Name

1,3-thiazole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3OS/c5-7-3(8)4-6-1-2-9-4/h1-2H,5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJYIWMGTSMLKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633957
Record name 1,3-Thiazole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16733-90-7
Record name 1,3-Thiazole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes thiazole-2-carbohydrazide derivatives interesting for pharmaceutical research?

A1: this compound derivatives have shown potential as antimycobacterial agents, specifically against Mycobacterium tuberculosis. [, ] This is particularly relevant due to the global health concern of tuberculosis and the emergence of drug-resistant strains.

Q2: How can this compound derivatives be synthesized in an environmentally friendly manner?

A2: One study [] highlights the use of microwave-assisted multicomponent reactions for synthesizing substituted imidazo[2,1-b]this compound derivatives. This method stands out as a greener approach because it avoids using catalysts and solvents, aligning with the principles of green chemistry.

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